molecular formula C16H13Cl2N3O3 B3453517 N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide

N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide

Cat. No. B3453517
M. Wt: 366.2 g/mol
InChI Key: ZSZOWUQQSNCCHP-UHFFFAOYSA-N
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Description

N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide, also known as DCPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. DCPA belongs to the class of hydrazide derivatives and has been shown to exhibit potent anticancer activity against various cancer cell lines.

Mechanism of Action

The exact mechanism of action of N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity without causing significant toxicity to normal cells. This compound has been reported to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide is its potent anticancer activity against various cancer cell lines. This compound has also been shown to exhibit low toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, the limitations of this compound include its poor solubility in water, which makes it difficult to administer in vivo, and its lack of selectivity towards cancer cells, which may result in off-target effects.

Future Directions

Several studies have suggested that N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has potential applications in cancer therapy. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Future research should focus on developing more efficient methods for synthesizing this compound, improving its solubility in water, and increasing its selectivity towards cancer cells. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo.

Scientific Research Applications

N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has been extensively studied for its potential applications in cancer therapy. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and leukemia. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

N-[4-[[(2,4-dichlorobenzoyl)amino]carbamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3/c1-9(22)19-12-5-2-10(3-6-12)15(23)20-21-16(24)13-7-4-11(17)8-14(13)18/h2-8H,1H3,(H,19,22)(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZOWUQQSNCCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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